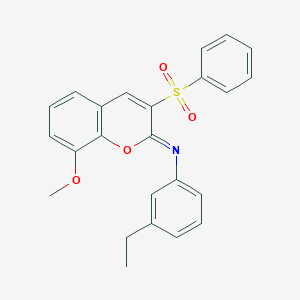

(2Z)-3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxy-2H-chromen-2-imine

CAS No.: 1321736-13-3

Cat. No.: VC5830164

Molecular Formula: C24H21NO4S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1321736-13-3 |

|---|---|

| Molecular Formula | C24H21NO4S |

| Molecular Weight | 419.5 |

| IUPAC Name | 3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine |

| Standard InChI | InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |

| Standard InChI Key | UZKVPYMTEAHBLD-IZHYLOQSSA-N |

| SMILES | CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates a chromene core fused with an imine group and benzenesulfonyl substituent. Key components include:

-

Chromene backbone: A bicyclic system comprising fused benzene and pyran rings, with a methoxy group at position 8.

-

Imine functional group: The (2Z) configuration denotes the geometry of the C=N double bond, critical for stereochemical stability.

-

Benzenesulfonyl moiety: A sulfonyl group attached to a benzene ring, enhancing electrophilic character and solubility in polar solvents .

-

3-Ethylphenyl substituent: An ethyl group at the para position of the phenyl ring attached to the imine nitrogen, influencing hydrophobic interactions .

The stereochemistry of the imine bond (Z-configuration) ensures spatial alignment of substituents, which is pivotal for target binding. Computational models suggest that the benzenesulfonyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 419.5 g/mol | |

| CAS Number | 1321736-13-3 | |

| IUPAC Name | 3-(Benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine | |

| SMILES | CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step protocol to ensure regioselectivity and stereochemical purity:

-

Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the chromene scaffold.

-

Imine Introduction: Reaction of the chromene-2-one intermediate with 3-ethylaniline in the presence of ammonium acetate generates the imine bond .

-

Sulfonylation: Treatment with benzenesulfonyl chloride in dichloromethane introduces the sulfonyl group at position 3.

Critical reagents include benzenesulfonyl chloride (for sulfonylation) and p-toluenesulfonic acid (as a catalyst for imine formation). Reaction temperatures are maintained between 60–80°C to optimize yields (reported 65–72%) .

Chemical Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. The benzenesulfonyl group enhances electrophilicity, making the molecule prone to nucleophilic attacks at the sulfonyl sulfur.

Key Reactions:

-

Nucleophilic Substitution: Replacement of the sulfonyl group with amines or thiols under basic conditions.

-

Oxidation: The chromene core undergoes epoxidation at the 3,4-double bond using m-chloroperbenzoic acid (mCPBA).

Biological Activities and Research Findings

In Vitro Profiling

Preliminary screening data (Table 2) highlight its bioactivity:

Table 2: Biological Activity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume